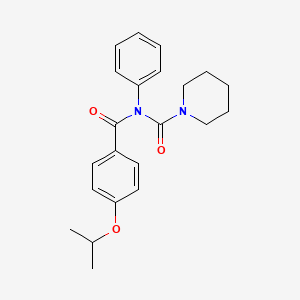

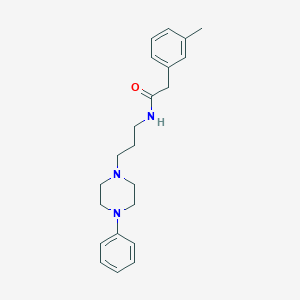

N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor Activity

Research has explored the potential of various carboxamide derivatives in antitumor activities, focusing on their ability to interact with DNA and inhibit cancer cell growth. For instance, dibenzo[1,4]dioxin-1-carboxamides and 2-phenylbenzimidazole-4-carboxamides have been synthesized and evaluated for antitumor activities, showing promise as DNA-intercalating agents which may act independently of topoisomerase II, suggesting potential utility in overcoming drug resistance in cancer treatment (Lee et al., 1992); (Denny et al., 1990).

Dermal Absorption and Metabolism

The dermal absorption and metabolism of parabens, which share functional similarities with carboxamide derivatives, have been studied, demonstrating the hydrolysis by carboxylesterases to 4-hydroxybenzoic acid. Such studies underscore the significance of understanding the metabolic pathways of carboxamide derivatives upon dermal exposure, which is crucial for assessing their safety and efficacy as pharmaceutical agents (Jewell et al., 2007).

Inhibition of Enzymatic Activity

Carboxamide derivatives have been investigated for their inhibitory effects on enzymes like dihydroorotate dehydrogenase, which plays a pivotal role in the de novo synthesis of pyrimidine nucleotides, essential for immune cell functions. Such inhibitors, including isoxazol and cinchoninic acid derivatives, showcase the potential of carboxamide derivatives in developing immunosuppressive agents (Knecht & Löffler, 1998).

Cytotoxicity and Anticancer Properties

Several studies highlight the synthesis and cytotoxic evaluation of carboxamide derivatives, showing their potential in combating various cancer cell lines. These derivatives demonstrate significant cytotoxicity, offering a foundation for the development of novel anticancer agents (Hassan et al., 2014); (Yar & Ansari, 2009).

Diuretic Activity

Research into biphenyl benzothiazole-2-carboxamide derivatives has uncovered their promising diuretic activity, indicating the versatility of carboxamide derivatives in therapeutic applications beyond oncology (Yar & Ansari, 2009).

Mécanisme D'action

Propriétés

IUPAC Name |

N-phenyl-N-(4-propan-2-yloxybenzoyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-17(2)27-20-13-11-18(12-14-20)21(25)24(19-9-5-3-6-10-19)22(26)23-15-7-4-8-16-23/h3,5-6,9-14,17H,4,7-8,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJACQCFBCAKYMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2376629.png)

![1-(3,4,6,7,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-8-yl)prop-2-en-1-one](/img/structure/B2376631.png)

![5-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2376632.png)

![2-{[1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2376635.png)

![1-(4-((4-Methoxy-[1,4'-bipiperidin]-1'-yl)sulfonyl)phenyl)ethanone](/img/structure/B2376638.png)

![Benzyl 2-((chlorosulfonyl)methyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2376643.png)

![3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2376644.png)

![2-[Acetyl(cyclopropyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B2376646.png)

![Ethyl 4-[3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2376649.png)